molecular formula C12H9NO3 B2498754 2-Formyl-3-methylquinoline-4-carboxylic acid CAS No. 500794-22-9

2-Formyl-3-methylquinoline-4-carboxylic acid

Cat. No.: B2498754
CAS No.: 500794-22-9
M. Wt: 215.208
InChI Key: QHUFJZQMUODQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-3-methylquinoline-4-carboxylic acid (CAS 500794-22-9) is a quinoline derivative characterized by a formyl group at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₂H₉NO₃, with a molecular weight of 215.20 g/mol .

Properties

IUPAC Name

2-formyl-3-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-7-10(6-14)13-9-5-3-2-4-8(9)11(7)12(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUFJZQMUODQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline rings. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and solvents.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: 2-Formyl-3-methylquinoline-4,4-dicarboxylic acid.

    Reduction: 2-Hydroxymethyl-3-methylquinoline-4-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Quinoline derivatives, including 2-formyl-3-methylquinoline-4-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains and fungi. For instance, certain synthesized quinoline derivatives demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Antileishmanial Activity
Research has also indicated that quinoline derivatives possess antileishmanial activity against Leishmania donovani, the causative agent of leishmaniasis. Specific derivatives were tested for their efficacy in inhibiting promastigote forms of the parasite, with varying levels of effectiveness determined by IC50 values .

Anticancer Potential
The compound shows promise as an anticancer agent. It has been evaluated for its cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism of action often involves the inhibition of critical enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.

Pharmaceutical Applications

Due to its biological activities, this compound is being explored for use in pharmaceuticals:

  • Antimalarial Agents : Quinoline derivatives are historically known for their antimalarial properties, making this compound a candidate for further development in malaria treatment.
  • Anticancer Drugs : Its ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer therapies .

Industrial Applications

In addition to its pharmaceutical applications, this compound serves as a building block in organic synthesis:

  • Dyes and Agrochemicals : Quinoline derivatives are used in producing dyes and agrochemicals due to their stable chemical properties and ability to form various functionalized products.
  • Catalysts : The compound's reactivity allows it to be utilized in synthesizing more complex molecules and materials, contributing to advancements in materials science .

Case Study 1: Antimicrobial Activity

A study synthesized several quinoline derivatives and tested them against Mycobacterium smegmatis. Compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting strong antimicrobial potential that warrants further investigation for tuberculosis treatment applications .

Case Study 2: Antileishmanial Efficacy

Another study focused on evaluating the antileishmanial activity of synthesized quinoline derivatives against Leishmania donovani. The results showed promising activity with IC50 values ranging from 200 μg/mL to lower concentrations, highlighting the need for further development into effective treatments for leishmaniasis .

Mechanism of Action

The mechanism of action of 2-formyl-3-methylquinoline-4-carboxylic acid is largely dependent on its interaction with biological targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death. Additionally, quinoline derivatives can interact with various cellular pathways, leading to their diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinoline-4-carboxylic acids are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name & CAS Substituents Molecular Weight (g/mol) Key Functional Groups References
2-Formyl-3-methylquinoline-4-carboxylic acid (500794-22-9) 2-formyl, 3-methyl, 4-carboxylic acid 215.20 Formyl, Methyl, Carboxylic acid
2-Phenyl-quinoline-4-carboxylic acid derivatives 2-phenyl, 4-carboxylic acid (variable R-groups on phenyl) ~265–300 (estimated) Phenyl, Carboxylic acid
4-(2-Hydroxyphenyl)quinoline-3-carboxylic acid (3a) 3-carboxylic acid, 4-(2-hydroxyphenyl) 281.27 Hydroxyl, Carboxylic acid
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-chloro, 2-methyl, 4-phenyl, 3-carboxylate 341.79 Chloro, Methyl, Ester
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline derivatives 4-adamantyl, 2-(4-fluorophenyl), 3-carboxylic acid (varies) ~425–450 (estimated) Adamantyl, Fluorophenyl
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (477867-89-3) 2-(4-chlorophenyl), 3-sulfanyl-methoxyphenyl, 4-carboxylic acid 421.90 Chlorophenyl, Sulfanyl, Methoxy
Hexophan (525-48-4) 2-(3-carboxy-4-hydroxyphenyl), 4-carboxylic acid 309.27 Dicarboxylic acid, Hydroxyl
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid 6-fluoro, 3-methyl, 2-biphenyl, 4-carboxylic acid ~377.38 (estimated) Fluoro, Biphenyl

Biological Activity

2-Formyl-3-methylquinoline-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antileishmanial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C12H9NO3
  • Molecular Weight : 219.21 g/mol

This compound features a quinoline core, which is known for its pharmacological significance. The presence of the carboxylic acid group enhances its solubility and potential reactivity.

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. For instance, a study evaluated various synthesized quinoline derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundS. aureus15
E. coli12
2-Phenylquinoline-4-carboxylic acidPseudomonas aeruginosa18

The results indicate that structural modifications significantly influence antibacterial potency, with some derivatives showing activity comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study reported that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)25
A549 (lung cancer)30

These findings suggest that the compound may interfere with cellular growth mechanisms, making it a candidate for further development in cancer therapeutics.

Antileishmanial Activity

In addition to antibacterial and anticancer properties, the antileishmanial activity of quinoline derivatives has been explored. A study synthesized several quinoline derivatives and tested them against Leishmania donovani promastigotes.

Table 3: Antileishmanial Activity

CompoundIC50 (µg/mL)Reference
This compound10
Quinoline derivative X5

The results indicated that the compound demonstrated significant activity against the parasite, suggesting potential use in treating leishmaniasis.

The biological activity of this compound is likely mediated through multiple mechanisms. It may interact with specific enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation pathways. Further studies are needed to elucidate these mechanisms in detail.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various quinoline derivatives highlighted that modifications at the carboxylic acid position enhanced antimicrobial efficacy against resistant strains of bacteria.
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates compared to untreated controls, indicating its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.